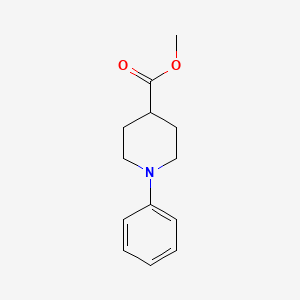

Methyl 1-phenylpiperidine-4-carboxylate

Descripción general

Descripción

Methyl 1-phenylpiperidine-4-carboxylate is a chemical compound with the molecular formula C13H17NO2. It belongs to the class of piperidine derivatives and is known for its various applications in scientific research and industry. This compound is structurally related to pethidine, a well-known synthetic opioid analgesic.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-phenylpiperidine-4-carboxylate typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form a piperidine ring . This method provides a regioselective and mild approach to preparing six-membered N-heterocycles with an aromatic substituent.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.

Análisis De Reacciones Químicas

Reduction Reactions

The ester group undergoes reduction to yield aldehydes or alcohols under specific conditions.

Key Observations :

-

Diisobutylaluminum hydride (DIBAH) selectively reduces the ester to an aldehyde without affecting the piperidine ring.

-

Over-reduction with stronger agents like LiAlH₄ may yield primary alcohols.

Nucleophilic Substitution and Addition

The carbonyl group participates in nucleophilic reactions, forming derivatives such as oximes or amides.

Mechanistic Insight :

-

Oxime formation proceeds via nucleophilic attack on the carbonyl carbon, facilitated by hydroxylamine derivatives.

-

Amidation involves activation of the ester with carbonyldiimidazole (CDI) before coupling with amines.

Hydrolysis Reactions

The methyl ester undergoes hydrolysis to the carboxylic acid under acidic or basic conditions.

| Conditions | Product | Yield/Notes | Reference |

|---|---|---|---|

| NaOH (aqueous), reflux | 1-Phenylpiperidine-4-carboxylic acid | Theoretical (standard saponification) | – |

| HCl (concentrated), ethanol | 1-Phenylpiperidine-4-carboxylic acid | Requires prolonged heating | – |

Applications :

-

The carboxylic acid serves as an intermediate for further functionalization (e.g., peptide coupling).

Thermal Rearrangement

Heating betaine intermediates derived from the ester facilitates intramolecular rearrangement.

Mechanism :

-

Betaines (zwitterionic intermediates) undergo thermal -shift or ring contraction to regenerate esters.

Piperidine Ring Functionalization

The nitrogen or carbon centers on the piperidine ring participate in further modifications.

Stereochemical Considerations :

-

The equatorial orientation of the 4-phenyl group (evidenced by X-ray studies) influences reactivity and product stability .

Demethylation and Protective Group Removal

Selective removal of the methyl ester or N-protecting groups enables downstream applications.

Aplicaciones Científicas De Investigación

Methyl 1-phenylpiperidine-4-carboxylate is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its structural similarity to pethidine suggests potential interactions with opioid receptors, which could lead to analgesic effects.

Scientific Research Applications

- Chemistry: this compound is utilized as a reference standard for analytical development and method validation.

- Biology: It plays a role in studying the metabolic pathways and interactions of piperidine derivatives.

- Medicine: The compound is used in researching the pharmacokinetics and pharmacodynamics of related analgesic compounds. Pethidine, a related compound, is known for its pain-relieving properties and is used in treating post-surgery pain, acute pain from gallstones and renal colic, and cancer-related pain .

- Industry: this compound is used in quality control and stability testing of pharmaceutical products.

Synthesis and Chemical Reactions

- One study details the treatment of 4-bromo-2,2-diphenylbutanenitrile with methyl 4-phenylpiperidine-4-carboxylate in a specific method (Method A) .

- The compound can undergo oxidation to form carboxylic acids or ketones and reduction to form alcohols or amines. It can also undergo substitution to create various substituted piperidine derivatives.

Potential Therapeutic Use

Mecanismo De Acción

The mechanism of action of Methyl 1-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various physiological responses, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Methyl 1-phenylpiperidine-4-carboxylate is structurally similar to other piperidine derivatives, such as:

Pethidine (Meperidine): A synthetic opioid analgesic used for pain relief

Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate: Another piperidine derivative with similar analgesic properties.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in research and industry.

Actividad Biológica

Methyl 1-phenylpiperidine-4-carboxylate, commonly known as meperidine or pethidine , is a synthetic opioid analgesic that has been widely used in clinical settings for pain management. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: CHNO

- Molecular Weight: Approximately 247.33 g/mol

- IUPAC Name: this compound

The compound features a piperidine ring substituted with a phenyl group and a carboxylate ester, which contributes to its pharmacological activity. The structure allows it to interact with various neurotransmitter systems, primarily the opioid receptors.

This compound primarily exerts its effects through:

- Mu-opioid Receptor Agonism: It binds to mu-opioid receptors in the central nervous system (CNS), leading to analgesic effects.

- Interaction with Other Neurotransmitter Systems: Research indicates potential interactions with serotonin and norepinephrine systems, which may enhance its analgesic properties and reduce side effects associated with opioid use .

Biological Activity and Clinical Applications

Analgesic Properties:

Meperidine is effective for moderate to severe pain relief, particularly in surgical settings. Its efficacy is comparable to morphine but is often preferred for specific cases due to its unique pharmacokinetic profile.

Side Effects:

Common side effects include nausea, dizziness, and respiratory depression. Additionally, meperidine has a risk of toxicity due to its active metabolite, normeperidine, which can accumulate and lead to seizures in patients with renal impairment .

Comparative Analysis with Other Opioids

| Compound Name | Potency | Unique Features |

|---|---|---|

| Meperidine (Pethidine) | Moderate | Shorter duration of action; less potent than morphine |

| Morphine | High | Standard reference for opioid analgesics |

| Fentanyl | Very High | Significantly more potent than morphine |

| Buprenorphine | Moderate | Partial agonist; used for pain management and addiction treatment |

Meperidine is unique due to its balance between potency and safety compared to other opioids like fentanyl and buprenorphine .

Research Findings

Recent studies have focused on the biological activity of meperidine and its derivatives:

- Synergistic Effects: Combining meperidine with non-opioid analgesics may reduce the required opioid dosage while maintaining effective pain relief.

- Metabolic Pathways: The hydrolysis of meperidine leads to the formation of pethidine acid, which retains some biological activity but is primarily used for analytical purposes in detecting meperidine presence.

-

Case Studies:

- A study involving surgical patients demonstrated that meperidine effectively managed postoperative pain while minimizing the risk of respiratory depression compared to traditional opioids .

- Another case highlighted the use of meperidine in labor analgesia, showcasing its rapid onset and effectiveness in managing acute pain during childbirth .

Propiedades

IUPAC Name |

methyl 1-phenylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-7-9-14(10-8-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVUDADHCCUPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732389 | |

| Record name | Methyl 1-phenylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093641-45-2 | |

| Record name | Methyl 1-phenylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.